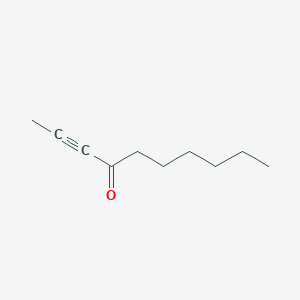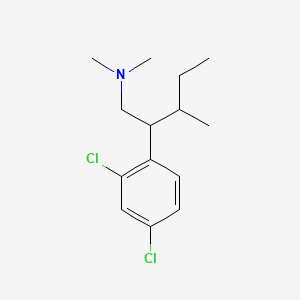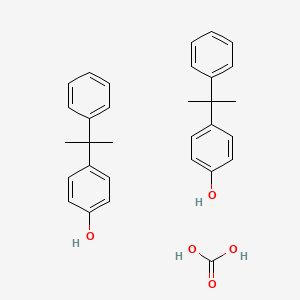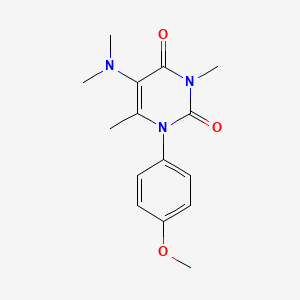
Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)- is a synthetic organic compound that belongs to the class of uracil derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves multi-step organic reactions. Common starting materials include uracil and various substituted anilines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents on the uracil ring with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the uracil ring.
Wissenschaftliche Forschungsanwendungen
Uracil derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with nucleic acids and proteins.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of uracil derivatives often involves interactions with biological macromolecules such as DNA, RNA, and enzymes. These compounds can inhibit or modulate the activity of specific molecular targets, leading to various biological effects. The pathways involved may include inhibition of nucleic acid synthesis, enzyme inhibition, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymine Derivatives: Similar structure but with a methyl group at the 5-position.
Cytosine Derivatives: Contain an amino group at the 4-position.
Fluorouracil: A well-known uracil derivative used in cancer treatment.
Uniqueness
Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other uracil derivatives
Eigenschaften
CAS-Nummer |
32150-67-7 |
|---|---|
Molekularformel |
C15H19N3O3 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
5-(dimethylamino)-1-(4-methoxyphenyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O3/c1-10-13(16(2)3)14(19)17(4)15(20)18(10)11-6-8-12(21-5)9-7-11/h6-9H,1-5H3 |
InChI-Schlüssel |
OKPXKOTXEVLWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=C(C=C2)OC)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
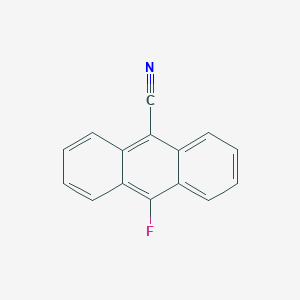
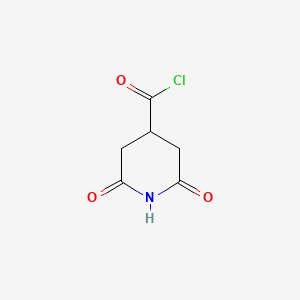
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
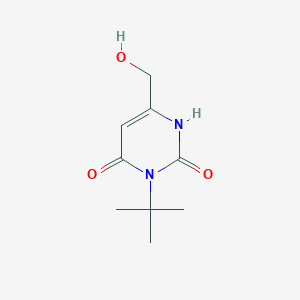
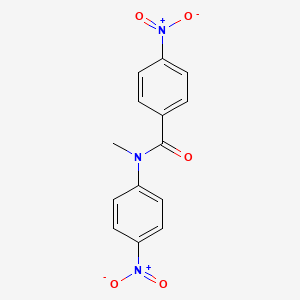
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
